molecular formula C8H14F3NO B12820020 1-Aminomethyl-4-trifluoromethyl-cyclohexanol

1-Aminomethyl-4-trifluoromethyl-cyclohexanol

Cat. No.: B12820020
M. Wt: 197.20 g/mol
InChI Key: MWGUIOLJCCBMIX-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with a unique structure that includes an aminomethyl group and a trifluoromethyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with aminomethyl and trifluoromethyl reagents under controlled conditions. One common method involves the use of reductive amination, where cyclohexanone is reacted with an aminomethyl reagent in the presence of a reducing agent such as sodium borohydride. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexanols with various functional groups.

Scientific Research Applications

1-(Aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol
  • 1-(aminomethyl)-2-(trifluoromethyl)cyclohexan-1-ol

Uniqueness

1-(Aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol is unique due to the specific positioning of the aminomethyl and trifluoromethyl groups on the cyclohexanol ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

1-(aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)6-1-3-7(13,5-12)4-2-6/h6,13H,1-5,12H2

InChI Key

MWGUIOLJCCBMIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(F)(F)F)(CN)O

Origin of Product

United States

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